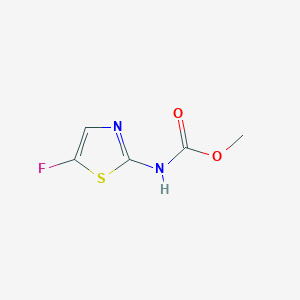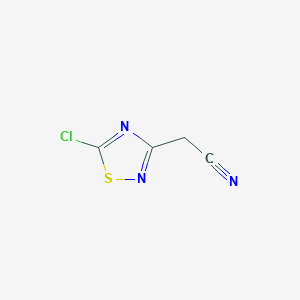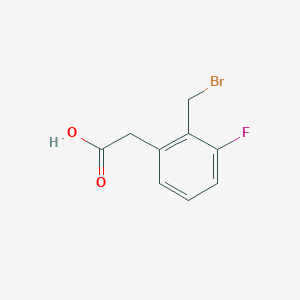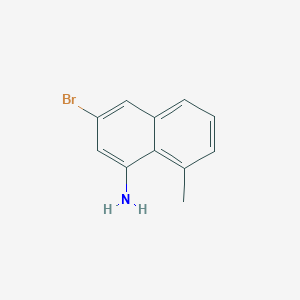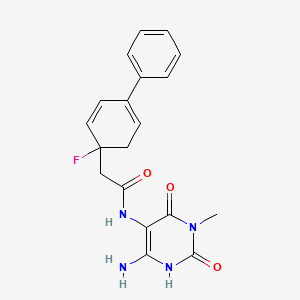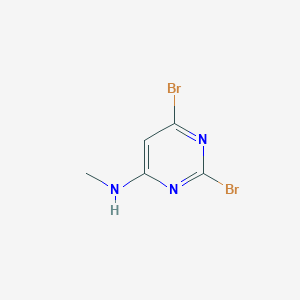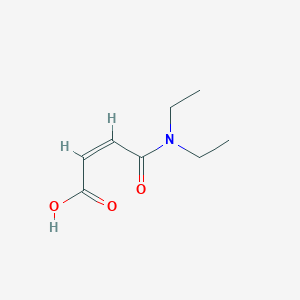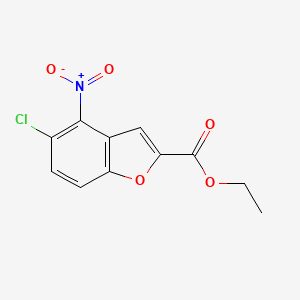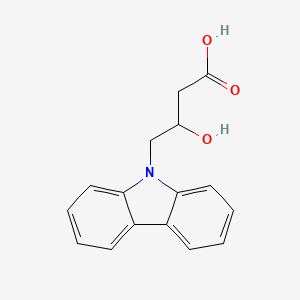
4-Carbazol-9-yl-3-hydroxy-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbazol-9-yl-3-hydroxy-butyric acid: is an organic compound that features a carbazole moiety attached to a butyric acid backbone. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbazol-9-yl-3-hydroxy-butyric acid typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.
Functionalization: The carbazole derivative is then functionalized to introduce the butyric acid moiety.
Industrial Production Methods
Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole is concentrated in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Análisis De Reacciones Químicas
Types of Reactions
4-Carbazol-9-yl-3-hydroxy-butyric acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, such as carbazole-1-ol and carbazole-3-ol.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carbazole-1-ol, Carbazole-3-ol
Reduction: Reduced carbazole derivatives
Substitution: Substituted carbazole derivatives
Aplicaciones Científicas De Investigación
4-Carbazol-9-yl-3-hydroxy-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its therapeutic potential in various diseases due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-Carbazol-9-yl-3-hydroxy-butyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It influences several biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: A basic structural element with similar electronic properties.
4-(9H-Carbazol-9-yl)phenylboronic acid: Another carbazole derivative with applications in organic electronics.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A powerful organophotocatalyst used in various organic reactions.
Uniqueness
4-Carbazol-9-yl-3-hydroxy-butyric acid is unique due to its combination of a carbazole moiety with a butyric acid backbone, providing distinct chemical and biological properties that are not found in other carbazole derivatives.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
4-carbazol-9-yl-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H15NO3/c18-11(9-16(19)20)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10H2,(H,19,20) |
Clave InChI |
JIQNZLBKRJIDIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


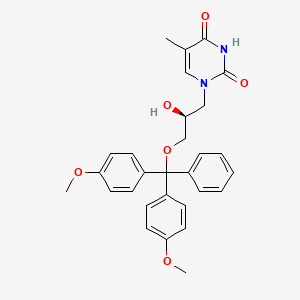
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
